molecular formula C8H7BrO3 B12521353 3-Bromo-2-hydroxy-6-methylbenzoic acid CAS No. 681467-89-0

3-Bromo-2-hydroxy-6-methylbenzoic acid

Cat. No.: B12521353
CAS No.: 681467-89-0
M. Wt: 231.04 g/mol
InChI Key: ALHFXRQGKQLVTR-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-6-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-hydroxy-6-methylbenzoic acid typically involves the bromination of 2-hydroxy-6-methylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-hydroxy-6-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2-hydroxy-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-hydroxy-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and hydroxyl groups play crucial roles in its reactivity, enabling it to form hydrogen bonds and participate in various biochemical pathways .

Comparison with Similar Compounds

    3-Bromo-2-methylbenzoic acid: Lacks the hydroxyl group, leading to different reactivity and applications.

    2-Bromo-6-methylbenzoic acid: Similar structure but different substitution pattern, affecting its chemical properties.

    3-Bromo-4-hydroxybenzoic acid:

Uniqueness: 3-Bromo-2-hydroxy-6-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

681467-89-0

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

3-bromo-2-hydroxy-6-methylbenzoic acid

InChI

InChI=1S/C8H7BrO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

ALHFXRQGKQLVTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)O)C(=O)O

Origin of Product

United States

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